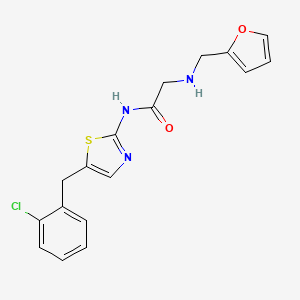
N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a chemical compound that has gained significant attention in scientific research. It is a thiazole-containing compound that has shown promising results in various biological applications. In
Mechanism of Action
The mechanism of action of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects. The compound has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. The compound has been found to reduce inflammation in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide has several advantages for lab experiments. It is easy to synthesize and has been shown to have low toxicity. The compound has also been found to have good solubility in various solvents. However, there are limitations to using this compound in lab experiments. The compound has limited stability in aqueous solutions and can degrade over time. It is also important to note that the compound has not yet been tested in human clinical trials.
Future Directions
There are several future directions for research on N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide. One direction is to further investigate the mechanism of action of the compound to better understand how it works. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases. It would also be interesting to investigate the effects of the compound on different cell types and in different animal models. Finally, future research could focus on developing new derivatives of the compound with improved stability and efficacy.
Conclusion:
This compound is a promising compound that has shown potential in various scientific research applications. The compound has been synthesized using a well-optimized method and has been found to have low toxicity and good solubility. While the mechanism of action is not fully understood, the compound has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. Future research could focus on further investigating the mechanism of action, exploring the potential of the compound as a therapeutic agent, and developing new derivatives with improved stability and efficacy.
Synthesis Methods
The synthesis of N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide involves the reaction between 2-chlorobenzylamine and thioamide followed by the reaction with furan-2-carboxaldehyde. The final product is obtained by the reaction of the intermediate compound with chloroacetyl chloride. The synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide has shown promising results in various scientific research applications. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been tested for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c18-15-6-2-1-4-12(15)8-14-10-20-17(24-14)21-16(22)11-19-9-13-5-3-7-23-13/h1-7,10,19H,8-9,11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIXTZWECZUKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CNCC3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2623598.png)
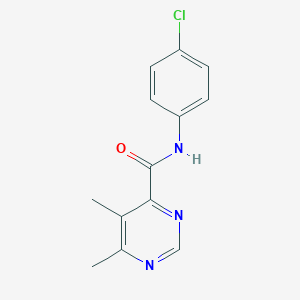
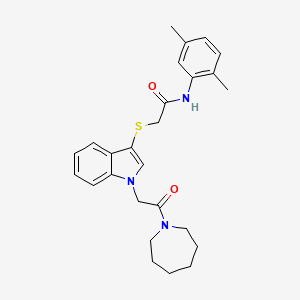

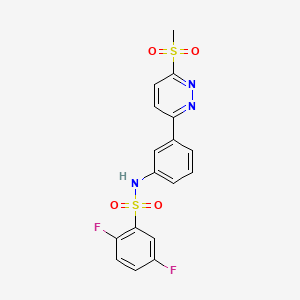
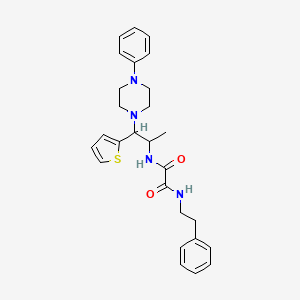

![N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623609.png)


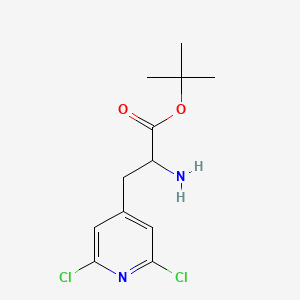
![2-ethyl-6-(4-methoxybenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2623617.png)

![methyl 4-((7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2623620.png)